![molecular formula C22H19N3O3S2 B2979740 N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 898466-51-8](/img/structure/B2979740.png)
N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a sulfonamide, and a thiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide, sulfonamide, and thiazole functional groups would likely influence its three-dimensional shape and its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonamide groups could make it more soluble in polar solvents .Scientific Research Applications
Antimalarial and Antiviral Potential
Research has explored the reactivity of sulfonamide derivatives, including those with benzothiazolyl structures, for their antimalarial activity. A study highlighted the synthesis of sulfonamide derivatives exhibiting promising in vitro antimalarial activity and good ADMET properties. Theoretical calculations and molecular docking studies also suggested potential efficacy against SARS-CoV-2, indicating a broad spectrum of antiviral and antimalarial applications (Fahim & Ismael, 2021).
Cardiac Electrophysiological Activity
N-substituted benzamide derivatives have been investigated for their selective class III antiarrhythmic activity. A study described the potency of certain sulfonamide compounds in in vitro assays, demonstrating their potential as therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
The synthesis and evaluation of benzamide derivatives have shown significant anticancer activities across various cancer cell lines. One study synthesized compounds starting from 2-(4-methylphenyl)acetic acid, demonstrating moderate to excellent activity compared to etoposide, a reference drug, against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Antimicrobial Applications
The synthesis of novel pyridine derivatives, including sulfonamide structures, has been explored for their antimicrobial activities. A study reported the preparation of benzothiazole and sulfonamido derivatives, which were screened against bacterial and fungal strains, showing significant antimicrobial activities (Patel & Agravat, 2007).
Diuretic and Antihypertensive Effects
Compounds featuring the benzothiazole sulfonamide structure have been synthesized and evaluated for their diuretic and antihypertensive activities. Research has identified promising candidates with significant in vivo activity, suggesting potential for development as therapeutic agents for hypertension (Yar & Ansari, 2009).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the p53 protein, a crucial regulator of cell cycle and apoptosis . The p53 protein plays a vital role in preventing cancer formation, thus acting as a tumor suppressor.
Mode of Action
This compound seems to interact with its targets by inducing G2/M cell cycle arrest . It significantly increases the levels of p53 in treated cells . This interaction alters the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .
Biochemical Pathways
The compound affects the p53 signaling pathway, which regulates the equilibrium between rapid cell proliferation and apoptosis . The alteration in the balance of Bcl-2 and Bax proteins results in apoptosis by accelerating the expression of caspases .
Result of Action
The compound exhibits anti-cancer activity against various cancer cell lines . The increase in p53 levels and the subsequent induction of apoptosis suggest that this compound could be a potential small-molecule activator of p53 .
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-14-6-9-19(10-7-14)30(27,28)25-18-5-3-4-16(12-18)22(26)24-17-8-11-20-21(13-17)29-15(2)23-20/h3-13,25H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPOOBXTWJXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

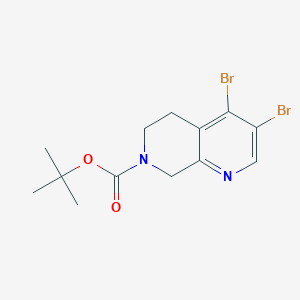
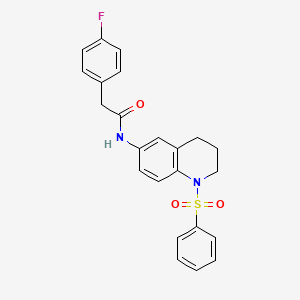
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
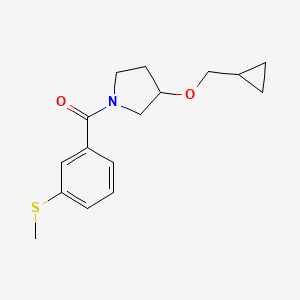


![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
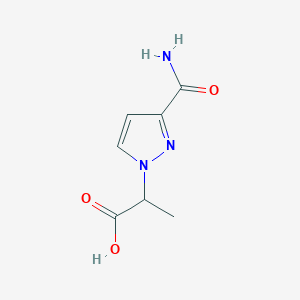
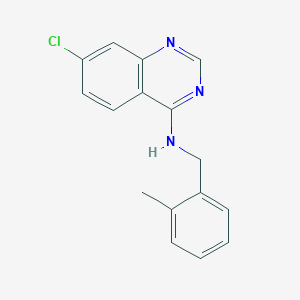
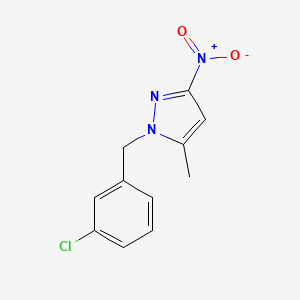

![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)